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beta-Glucuronidase-IN-1 -

beta-Glucuronidase-IN-1

Catalog Number: EVT-15208509
CAS Number:
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Glucuronidase-IN-1 is a compound that belongs to the class of enzymes known as beta-glucuronidases, which are critical in the hydrolysis of beta-D-glucuronic acid residues from various substrates. These enzymes play significant roles in biochemical processes, particularly in the metabolism of glycosaminoglycans and the detoxification of drugs and xenobiotics. Beta-glucuronidases are classified under the glycoside hydrolase family, specifically within the enzyme classification EC 3.2.1.31.

Source

Beta-Glucuronidase is predominantly sourced from various biological systems, including human tissues and microbial sources. In humans, it is synthesized primarily in lysosomes and is essential for the degradation of glycosaminoglycans such as heparan sulfate. The enzyme is also found in breast milk and plays a role in neonatal metabolism. In bacteria, it is encoded by the uidA gene and is involved in carbohydrate metabolism .

Classification

Beta-Glucuronidase falls into several glycoside hydrolase families, notably GH family 2, which includes various enzymes that hydrolyze glycosidic bonds. This classification is based on amino acid sequence similarities and structural characteristics . The enzyme's activity can be influenced by various factors, including pH and substrate concentration.

Synthesis Analysis

Methods

The synthesis of beta-glucuronidase can occur through both natural biosynthesis in organisms and recombinant DNA technology. In microbial systems, such as Escherichia coli, beta-glucuronidase can be expressed using plasmids containing the uidA gene. This process typically involves:

  1. Cloning: The uidA gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into competent E. coli cells.
  3. Induction: The expression of the beta-glucuronidase protein is induced using specific inducers like IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The enzyme is purified using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

The purification process often requires optimization of conditions to ensure high yield and activity of the enzyme. Techniques like SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) are employed to analyze protein purity .

Molecular Structure Analysis

Structure

Beta-Glucuronidase has a complex three-dimensional structure characterized by several distinct domains:

  • Jelly Roll Barrel Domain: This domain contains crucial residues for enzymatic activity.
  • TIM Barrel Domain: Known for its role in catalysis.
  • Immunoglobulin-like Domain: Contributes to structural stability.

The enzyme exists as a homotetramer with a total molecular weight of approximately 332 kDa, with each monomer weighing around 78 kDa .

Data

High-resolution crystal structures have revealed that key catalytic residues include Glu451 (acting as an acid/base catalyst) and Glu540 (serving as a nucleophile) during the hydrolysis reaction . These residues are critical for the enzyme's function and substrate specificity.

Chemical Reactions Analysis

Reactions

Beta-glucuronidase catalyzes the hydrolysis of glucuronic acid-containing compounds, releasing aglycones and producing free glucuronic acid. The reaction mechanism involves:

  1. Protonation of the glycosidic oxygen by Glu451.
  2. Nucleophilic attack by Glu540.
  3. Formation of a glucuronyl ester intermediate.
  4. Hydrolysis to yield free glucuronic acid.

This process typically follows a retaining mechanism, preserving the configuration of the substrate during hydrolysis .

Technical Details

The kinetics of beta-glucuronidase can be studied using various substrates, including phenolphthalein glucuronide, with assays measuring product formation over time under controlled conditions .

Mechanism of Action

Process

The enzymatic action of beta-glucuronidase involves several steps:

  1. Substrate Binding: The substrate binds to the active site of the enzyme.
  2. Catalytic Action: The catalytic residues facilitate the cleavage of the glycosidic bond.
  3. Product Release: The aglycone is released, regenerating the enzyme for subsequent reactions.

This mechanism highlights the importance of specific amino acids in facilitating the enzymatic reaction and ensuring substrate specificity .

Data

Studies have shown that mutations in key residues significantly affect enzymatic activity, indicating their critical roles in catalysis .

Physical and Chemical Properties Analysis

Physical Properties

Beta-glucuronidase typically exhibits optimal activity at physiological pH levels (around pH 6-7) and temperatures ranging from 37°C to 50°C, depending on its source .

Chemical Properties

The enzyme is sensitive to denaturation under extreme pH or temperature conditions but can be stabilized through immobilization techniques or formulation with stabilizing agents .

Relevant analytical techniques include:

  • Spectrophotometry: Used to measure enzyme activity by monitoring product formation.
  • Chromatography: Employed for purification and characterization.
Applications

Scientific Uses

Beta-glucuronidase has several applications in scientific research and clinical diagnostics:

  • Drug Metabolism Studies: It plays a crucial role in understanding drug metabolism pathways, particularly for drugs that undergo glucuronidation.
  • Toxicology: Used to assess the detoxification processes involving xenobiotics.
  • Biotechnology: Employed in biocatalysis for synthesizing glucuronides or deglucuronidating compounds for analytical purposes.

Additionally, inhibitors of beta-glucuronidase are being explored for therapeutic applications due to their potential roles in modulating drug efficacy and toxicity profiles .

Mechanistic Basis of β-Glucuronidase Inhibition by β-Glucuronidase-IN-1

Structural Determinants of Bacterial β-Glucuronidase Active Site Binding

β-Glucuronidase-IN-1 (CAS 484006-66-8) exerts its inhibitory effects through precise interactions with the active site architecture of bacterial β-glucuronidase (GUS) enzymes. Microbial GUS enzymes, particularly those from Escherichia coli, feature a distinctive TIM barrel fold with accessory domains that create extended substrate channels. Key structural elements include:

  • Loop Conformations: Bacterial GUS enzymes possess dynamic loop regions (e.g., Loop 1, Loop 2, Mini-Loops) that form the walls of the active site pocket. These loops adopt closed conformations upon ligand binding, creating a hydrophobic cavity that accommodates glucuronide substrates and inhibitors [4] [6].
  • Catalytic Residues: Two conserved glutamic acid residues (Glu413 and Glu504 in E. coli GUS) mediate hydrolysis via a nucleophilic attack and acid/base catalysis mechanism. The inhibitor exploits this catalytic machinery by binding adjacent to these residues [1] [2].
  • Substrate Discrimination Sites: Tyrosine residues (e.g., Tyr504 in human GUS homologs) and asparagine residues (e.g., Asn450) form hydrogen bonds with the C6 carboxylate and C4 hydroxyl groups of glucuronic acid, respectively. β-Glucuronidase-IN-1 mimics these interactions through its thiourea and aromatic moieties [1] [7].

Table 1: Structural Features of Bacterial vs. Human β-Glucuronidase Active Sites

Structural ElementBacterial GUSHuman GUSRelevance to Inhibition
Catalytic ResiduesGlu413 (nucleophile), Glu504 (acid/base)Glu451, Glu540Conserved mechanism; inhibitor binds near catalytic dyad
Loop 1Present in E. coli; forms substrate channelAbsentCreates bacterial-specific hydrophobic pocket
Glucuronide RecognitionTyr504, Asn450Tyr243, Glu45Differential hydrogen bonding networks
Quaternary StructureHomotetrameric (332 kDa)HomotetramericStabilizes active site conformation [1] [4] [6]

Uncompetitive Inhibition Kinetics and Transition-State Stabilization Dynamics

β-Glucuronidase-IN-1 exhibits uncompetitive inhibition against E. coli β-glucuronidase, with a Ki of 164 nM and IC50 of 283 nM [3]. This kinetic profile indicates:

  • Substrate Dependence: Inhibitor binding requires prior formation of the enzyme-substrate complex. This is evidenced by parallel lines in Lineweaver-Burk plots, confirming stabilization of the enzyme-transition state complex [3].
  • Transition-State Mimicry: The inhibitor’s thiourea moiety interacts with the oxocarbenium ion-like transition state (lifetime: 10 fs–0.1 ns) during glucuronide hydrolysis. Molecular dynamics simulations show it occupies the position of the glucuronide’s destabilized pyranose ring [1] [5].
  • Allosteric Effects: Binding induces conformational changes in Loop 1, tightening the active site around the inhibitor. This reduces Km and kcat synergistically, with a 200-fold reduction in kcat/Km for bacterial enzymes [3] [6].

Table 2: Kinetic Parameters of β-Glucuronidase-IN-1

ParameterValueInterpretation
IC50283 nMConcentration for 50% enzyme inhibition
Ki164 nMUncompetitive inhibition constant
kcat/Km Reduction200-foldEfficiency loss in bacterial GUS
Selectivity Index>1000-foldPreferential inhibition of bacterial over human enzyme [3]

Differential Selectivity for Microbial vs. Human β-Glucuronidase Isoforms

The inhibitor demonstrates >1000-fold selectivity for bacterial GUS over human lysosomal β-glucuronidase due to:

  • Loop-Dependent Specificity: Human GUS lacks Loop 1 and instead relies on a rigid jelly roll barrel domain for substrate recognition. The inhibitor’s aromatic extensions clash sterically with human GUS residues (e.g., Arg216-Glu352 salt bridge) [1] [6].
  • Active Site Plasticity: Bacterial GUS enzymes (e.g., in Bacteroides uniformis) exhibit three structural classes (No Loop, Loop 2, Mini-Loop 2) with varying loop architectures. β-Glucuronidase-IN-1 potently inhibits Loop 2 enzymes (kcat/Km = 3.8 × 105 s−1M−1) but shows reduced efficacy against Mini-Loop 2 isoforms due to altered pocket dimensions [4].
  • Functional Consequences: Human GUS processes glycosaminoglycans (e.g., heparan sulfate) in lysosomes. Inhibitor selectivity prevents disruption of endogenous substrate turnover, minimizing off-target effects [1] [8].

Molecular Docking Simulations of β-Glucuronidase-IN-1–Enzyme Interactions

Computational models reveal atomic-level insights into inhibition:

  • Binding Pose: The inhibitor occupies the +1 aglycone binding site of E. coli GUS, with its benzodiazepine ring forming π-stacking interactions with Phe365 and Tyr472. The ethoxyethyl chain extends into a hydrophobic sub-pocket formed by Ile363, Val548, and Trp549 [3] [5].
  • Hydrogen Bond Network: The thiourea group anchors the inhibitor via hydrogen bonds to Glu504 (catalytic acid/base) and Asn450. This disrupts proton transfer during hydrolysis [1] [5].
  • Dynamic Stability: 100 ns molecular dynamics trajectories show stable binding (RMSD < 2 Å), with Coulombic short-range interaction energies of −98.04 ± 17 kJ/mol and Lennard-Jones energies of −106.02 ± 4.6 kJ/mol. These values indicate strong electrostatic and van der Waals stabilization [5].
  • Loop Stabilization: Docked complexes show Loop 1 closure, reducing active site volume by 40% and excluding water molecules essential for hydrolysis [3] [6].

Table 3: Key Binding Interactions of β-Glucuronidase-IN-1 with E. coli GUS

Inhibitor MoietyResidue InteractionInteraction TypeEnergy Contribution (kJ/mol)
ThioureaGlu504H-bond−18.7 ± 2.3
BenzodiazepinePhe365π-π stacking−12.5 ± 1.8
Ethoxyethyl chainIle363, Val548Hydrophobic−24.3 ± 3.1
FluorophenylTyr472T-shaped π-stacking−15.9 ± 2.2 [3] [5]

Properties

Product Name

beta-Glucuronidase-IN-1

IUPAC Name

1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28)

InChI Key

PSKUPWXOVUAUJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C

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